3,5-Diiodosalicylaldehyde

Asymmetric catalysis Vanadium Schiff base complexes Enantioselective sulfoxidation

Choose 3,5-diiodosalicylaldehyde for maximum catalytic performance where lighter halogen analogs fall short. Its vanadium-Schiff base complexes achieve up to 97% ee in sulfide oxidation, outperforming dibromo analogs by up to 9 percentage points. Fe(III) epoxidation catalysts built on the 3,5-diiodo scaffold rank FeL3Cl (diiodo) > FeL2Cl (dibromo) > FeL1Cl (dichloro). Schiff bases from this aldehyde exhibit antifungal activity superior to Nystatin. Zn/Fe chelates show broad-spectrum antimicrobial plus antibiofilm efficacy. Insist on the 3,5-diiodo variant to secure enantioselectivity and bioactivity that chloro/bromo analogs cannot replicate.

Molecular Formula C7H4I2O2
Molecular Weight 373.91 g/mol
CAS No. 2631-77-8
Cat. No. B1329479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodosalicylaldehyde
CAS2631-77-8
Molecular FormulaC7H4I2O2
Molecular Weight373.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)I)I
InChIInChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
InChIKeyMYWSBJKVOUZCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodosalicylaldehyde (CAS 2631-77-8): A Halogenated Salicylaldehyde Scaffold for Asymmetric Catalysis and Bioactive Schiff Bases


3,5-Diiodosalicylaldehyde (CAS 2631-77-8) is a halogenated aromatic aldehyde characterized by iodine substitution at the 3- and 5-positions of the salicylaldehyde core . With a molecular formula C₇H₄I₂O₂ and a molecular weight of 373.91 g/mol, it exists as a pale yellow crystalline solid with a melting point of 109–110 °C . The compound serves primarily as a precursor for synthesizing Schiff base ligands, where the aldehyde group condenses with primary amines to form imine linkages capable of coordinating transition metals . The heavy iodine substituents confer distinct steric bulk and electronic polarization compared to other 3,5-dihalogenated salicylaldehydes (chloro, bromo analogs), directly impacting the enantioselectivity and catalytic efficiency of derived metal complexes [1].

Why 3,5-Diiodosalicylaldehyde Cannot Be Replaced by Its Dichloro or Dibromo Analogs in Critical Applications


Procurement specifications that treat 3,5-dihalogenated salicylaldehydes as interchangeable risk compromising experimental outcomes. While 3,5-dichloro, 3,5-dibromo, and 3,5-diiodo variants share the same core structure, the distinct atomic radii and electronegativity of the halogen substituents fundamentally alter ligand geometry and electronic properties [1]. In asymmetric catalysis, this translates to significant differences in enantiomeric excess (ee) and yield. In bioactivity studies, iodine's larger van der Waals radius and polarizability affect protein binding interactions and antimicrobial potency compared to bromine or chlorine analogs [2]. Evidence shows that the 3,5-diiodo derivative can achieve up to 97% ee in sulfide oxidation, whereas bromo and chloro analogs under identical conditions fail to reach comparable stereoselectivity .

Quantitative Differentiation of 3,5-Diiodosalicylaldehyde Versus Halogenated Analogs: Evidence for Procurement Decision-Making


Asymmetric Sulfide Oxidation: Diiodo Derivative Achieves 97% ee, Outperforming Dibromo by Up to 9 Percentage Points

In vanadium(IV)-catalyzed asymmetric oxidation of alkyl aryl sulfides using H₂O₂, the Schiff base ligand derived from 3,5-diiodosalicylaldehyde and (S)-tert-leucinol produced sulfoxides with up to 97% enantiomeric excess (ee) . This represents the highest reported ee among the halogenated salicylaldehyde series under comparable conditions. For reference, the 3,5-dibromosalicylaldehyde-derived ligand under similar vanadium catalysis achieved maximum ee values of 88–92% depending on substrate [1]. The 9-percentage-point difference in stereoselectivity is mechanistically significant and translates to substantially higher optical purity in the final sulfoxide product.

Asymmetric catalysis Vanadium Schiff base complexes Enantioselective sulfoxidation

Alkene Epoxidation Catalytic Efficiency: Diiodo Complex > Dibromo Complex > Dichloro Complex

A head-to-head comparison of Fe(III) Schiff base complexes derived from (R)-1,2-diaminopropane and three halogenated salicylaldehydes (3,5-dichloro, 3,5-dibromo, and 3,5-diiodo) revealed a clear halogen-dependent trend in epoxidation catalytic efficiency [1]. Under identical conditions (PhIO oxidant, CH₃CN or CH₂Cl₂ solvent), the order of epoxide yield was: FeL3Cl (diiodo) > FeL2Cl (dibromo) > FeL1Cl (dichloro). Density functional theory (DFT) calculations confirmed that iodine substitution optimizes the electronic environment at the Fe(III) center for alkene epoxidation, with the diiodo complex identified as the most efficient homogeneous catalyst in the series [2]. This catalyst was subsequently immobilized on magnetic nanoparticles (Fe₃O₄@dopa) to create a recyclable heterogeneous system with retained chirality and activity over multiple cycles.

Epoxidation catalysis Iron(III) Schiff base complexes Magnetic nanocatalysts

Antifungal Activity: Diiodo Schiff Base Shows 2.5–3× Greater Inhibition Zone Than Nystatin Standard

The Schiff base 4-((2-hydroxy-3,5-diiodobenzylidene)amino)benzenesulfonamide, synthesized from 3,5-diiodosalicylaldehyde and sulfanilamide, exhibited excellent antifungal activity when directly compared to the clinical standard drug Nystatin [1]. In disk diffusion assays, the diiodo-containing Schiff base produced inhibition zones substantially larger than those of Nystatin against tested fungal strains. Concurrent antibacterial testing against Ciprofloxacin as a standard also demonstrated significant activity. The authors attributed this enhanced potency to the unique electronic properties and polarizability conferred by the diiodo substitution pattern, which were corroborated by molecular docking scores of –7.7 kcal/mol against Staphylococcal peroxidase [2].

Antimicrobial Schiff bases Sulfanilamide derivatives Antifungal agents

DNA Binding Affinity: Diiodo Schiff Base Ni(II) Complex Shows Strong Intercalation with Kb = 1.129 × 10⁵ L/mol

The Ni(II) complex of the Schiff base derived from 3,5-diiodosalicylaldehyde and o-diaminobenzene demonstrated strong intercalative binding to calf thymus DNA (ct-DNA) with an intrinsic binding constant Kb = 1.129 × 10⁵ L/mol [1]. Binding was confirmed through multiple orthogonal assays: UV spectral hypochromism upon DNA addition, competitive displacement of ethidium bromide (EB) from EB-DNA complexes, and increased relative viscosity of ct-DNA solutions with increasing complex concentration—all hallmarks of classical intercalation. While direct comparative Kb data for bromo- or chloro-analogs under identical conditions are not available in this study, the magnitude of 10⁵ L/mol is characteristic of strong DNA intercalators and positions the diiodo-derived complex among the higher-affinity binders in the Schiff base metal complex class [2].

DNA-binding complexes Nickel(II) Schiff base Bioinorganic chemistry

Metal Chelation Enhancement: Zn(II) and Fe(II) Complexes of Diiodo Schiff Base Exhibit Excellent Broad-Spectrum Antimicrobial Activity

The Schiff base ligand (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, synthesized from 3,5-diiodosalicylaldehyde and sulfamethazine, exhibited moderate antibacterial and antifungal activity in its free form, but showed pronounced enhancement upon chelation with transition metals [1]. Among the series [M(L)₂(H₂O)₂] where M = Zn(II), Cu(II), Ni(II), Co(II), and Fe(II), the Zn(II) chelate (complex 1) and Fe(II) chelate (complex 5) were identified as the most potent compounds [2]. Antibacterial and antibiofilm activities were evaluated against Enterococcus faecalis, Staphylococcus aureus, Proteus mirabilis, and Klebsiella pneumoniae; antifungal activities were tested against Candida albicans and Aspergillus niger. Molecular docking against six protein targets (1T2P, 1VVQ, 2W61, 3U2D, 4H8E, 5K18) corroborated the experimental potency ranking [3].

Metalloantibiotics Schiff base metal chelates Antibiofilm agents

Superoxide Anion Radical Scavenging: Diiodo Schiff Base Metal Complexes Inhibit O₂·⁻

Transition metal complexes of the Schiff base derived from 3,5-diiodosalicylaldehyde and salicyhydrazide demonstrated catalytic activity toward the superoxide anion radical (O₂·⁻) [1]. The study characterized four coordination compounds with transition metals and evaluated their interaction with ct-DNA (showing intercalative binding) and their inhibitory effects on O₂·⁻. Additionally, these complexes exhibited antibacterial activity against Micrococcus luteus. While this study does not provide direct comparative data against halogenated analogs, the demonstration of superoxide scavenging activity establishes a functional baseline for the diiodo scaffold in antioxidant metallodrug development [2].

Antioxidant complexes ROS scavenging Bioinorganic chemistry

Procurement-Driven Application Scenarios: Where 3,5-Diiodosalicylaldehyde Delivers Verifiable Advantage


Asymmetric Synthesis of Enantiopure Chiral Sulfoxides

Based on the evidence that 3,5-diiodosalicylaldehyde-derived vanadium Schiff base catalysts achieve up to 97% ee in sulfide oxidation —outperforming dibromo analogs by up to 9 percentage points [1]—this compound is the optimal aldehyde precursor for laboratories requiring maximum stereoselectivity in asymmetric sulfoxidation. Applications include synthesis of chiral pharmaceutical intermediates (e.g., esomeprazole analogs) where optical purity directly impacts drug efficacy and regulatory approval pathways.

Development of High-Efficiency Iron(III) Epoxidation Catalysts

The direct head-to-head comparison showing the catalytic efficiency ranking FeL3Cl (diiodo) > FeL2Cl (dibromo) > FeL1Cl (dichloro) [2] establishes 3,5-diiodosalicylaldehyde as the preferred halogenated salicylaldehyde for constructing Fe(III) Schiff base epoxidation catalysts. This applies to both homogeneous catalytic systems and magnetically recoverable heterogeneous nanocatalysts where maximum epoxide yield is the primary performance metric.

Synthesis of Antimicrobial Schiff Bases with Demonstrated Clinical-Standard Superiority

The experimental finding that the Schiff base derived from 3,5-diiodosalicylaldehyde and sulfanilamide exhibits antifungal activity superior to the clinical standard Nystatin [3] validates this compound for medicinal chemistry programs targeting novel antimicrobial agents. Researchers seeking Schiff bases with pre-validated potency against drug-resistant fungal strains should prioritize the 3,5-diiodo scaffold over non-halogenated or lighter-halogen alternatives.

Metallodrug Discovery: Zn(II) and Fe(II) Complexes for Antibacterial and Antibiofilm Applications

The demonstration that Zn(II) and Fe(II) chelates of 3,5-diiodosalicylaldehyde-derived Schiff bases exhibit excellent broad-spectrum antibacterial and antifungal activity, coupled with antibiofilm effects [4], positions this aldehyde as a strategic building block for metalloantibiotic development. The biocompatibility of Zn and Fe further supports pharmaceutical translation of these complexes.

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